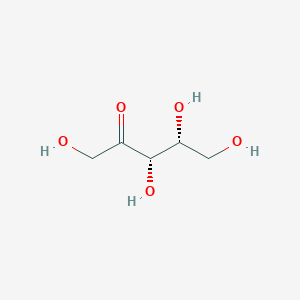
D-木糖醛
描述
D-xylulose is a ketopentose, a monosaccharide containing five carbon atoms, and includes a ketone functional group . It is converted from xylitol in the glucoronate-xylulose pathway . In nature, it occurs in both the L- and D- enantiomers .
Synthesis Analysis
D-xylulose is converted from xylitol in the glucoronate-xylulose pathway . The enzyme D-xylulokinase catalyzes the ATP-dependent phosphorylation of D-xylulose to produce xylulose 5-phosphate, which is linked to the pentose-phosphate pathway .Molecular Structure Analysis
The molecular structure of D-xylulose consists of five carbon atoms, ten hydrogen atoms, and five oxygen atoms (C5H10O5) . The structural analysis of 1-deoxy-D-xylulose 5-phosphate synthase reveals conformational changes upon cofactor binding .Chemical Reactions Analysis
D-xylulose is involved in various chemical reactions. For instance, xylose reductase, an intermediate inducible enzyme of xylose metabolism, is responsible for the reduction of xylose into xylitol . The reaction network and kinetics of xylose conversion over combined Lewis/Brønsted acid catalysts in a flow microreactor have been studied .科学研究应用
Role in Glucose Isomerase
Glucose isomerase, also known as xylose isomerase, plays a crucial role in sugar metabolism. This enzyme reversibly isomerizes D-glucose and D-xylose to D-fructose and D-xylulose, respectively . It fulfills nutritional requirements in bacteria .
Production of High-Fructose Corn Syrup
Glucose isomerase is an important industrial enzyme for the production of high-fructose corn syrup . The enzyme is extensively used in the industrial production of high-fructose corn syrup .
Bioethanol Production
The bioconversion of xylose to ethanol by glucose isomerase is important for the production of bioethanol from hemicellulose . This process is crucial for the development of sustainable biofuels .
Xylose Reductase Activity
Xylose reductase (XR) is an enzyme responsible for the reduction of xylose into xylitol . XR is an emerging industrially important food enzyme due to its major application in the production of xylitol .
Xylitol Production
Xylitol has shown remarkable applications in various industrial sectors such as food, biofuels, pharmaceutical, medical, odontological, textiles, and cosmetics . The production of xylitol is primarily achieved through the activity of xylose reductase .
Role in Pentose Metabolic Pathway
Xylose reductase is an inducible enzyme that plays an intermediate role in the pentose metabolic pathway. It is essential for the conversion of xylose into xylitol, which is crucial for the utilization of pentose sugar xylose along with microbial growth .
作用机制
Target of Action
D-Xylulose primarily targets the enzyme Xylose Isomerase . This enzyme, also known as Glucose Isomerase , plays a crucial role in the metabolism of D-Xylulose. It is responsible for the isomerization of D-Xylulose, converting it into other compounds that can be further metabolized .
Mode of Action
D-Xylulose interacts with its target, Xylose Isomerase, through a process of isomerization . This process involves the rearrangement of the molecule’s structure without any change in its molecular formula. The interaction results in the conversion of D-Xylulose into other compounds, such as D-Xylulose-5-Phosphate .
Biochemical Pathways
D-Xylulose is involved in several biochemical pathways. It is initially converted into xylulose by different enzymes in various microorganisms . In bacteria, the isomerization of xylose to xylulose is usually catalyzed by Xylose Isomerase directly . Yeast and mycelial fungi need a two-step pathway employing d-xylose reductase (xr) and xylitol dehydrogenase (xdh) .
Pharmacokinetics
It is known that d-xylulose can be metabolized in the body, and its metabolism results in a variety of substrates that can serve important nutritional and biological purposes .
Result of Action
The action of D-Xylulose results in the production of various metabolites that play significant roles in biological processes. For instance, the metabolism of D-Xylulose results in the production of D-Xylulose-5-Phosphate, an intermediate in the pentose phosphate pathway . This pathway is crucial for the generation of NADPH and ribose-5-phosphate, which are essential for various cellular processes.
Action Environment
The action, efficacy, and stability of D-Xylulose can be influenced by various environmental factors. For instance, the activity of the enzymes that metabolize D-Xylulose can be affected by temperature . Moreover, the presence of other sugars, such as glucose, can inhibit the uptake and metabolism of D-Xylulose .
安全和危害
未来方向
属性
IUPAC Name |
(3S,4R)-1,3,4,5-tetrahydroxypentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O5/c6-1-3(8)5(10)4(9)2-7/h3,5-8,10H,1-2H2/t3-,5+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAQJHHRNXZUBTE-WUJLRWPWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H]([C@@H](C(=O)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70415364, DTXSID201337597 | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
551-84-8, 5962-29-8 | |
| Record name | D-Xylulose | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=551-84-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Xylulose, D- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551848 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Xylulose | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005962298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | D-Xylulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70415364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DL-Threo-2-Pentulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201337597 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | XYLULOSE, DL- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9N4LZL67SA | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | XYLULOSE, D- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YSC9WAF8X1 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



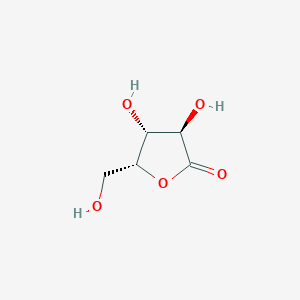
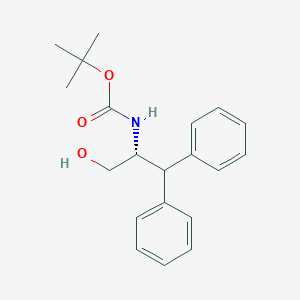

![4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B119739.png)
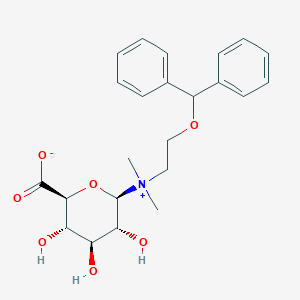
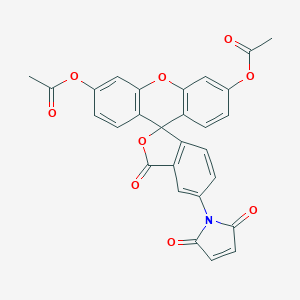
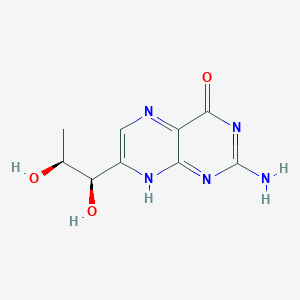

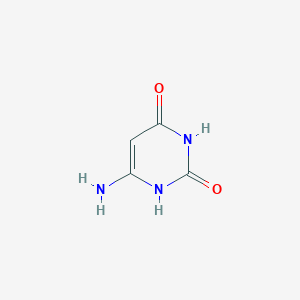

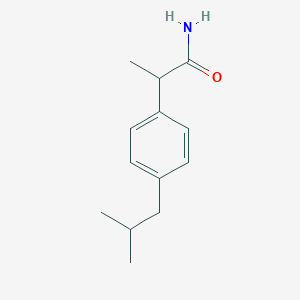
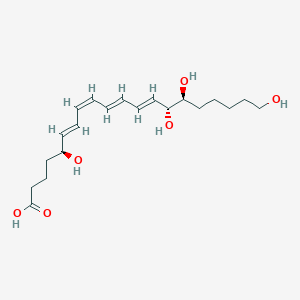
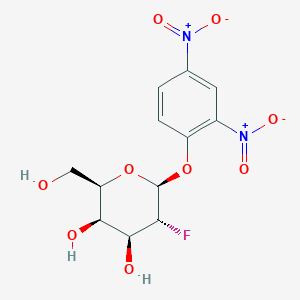
![7-Methyltetrazolo[1,5-c]pyrimidin-5-amine](/img/structure/B119770.png)